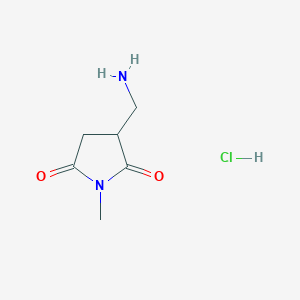

3-(Aminomethyl)-1-methylpyrrolidine-2,5-dione hydrochloride

Description

3-(Aminomethyl)-1-methylpyrrolidine-2,5-dione hydrochloride is a pyrrolidine-2,5-dione derivative characterized by an aminomethyl substituent at the 3-position and a methyl group at the 1-position of the pyrrolidine ring. The hydrochloride salt enhances its solubility and bioavailability, making it a candidate for pharmacological applications. Pyrrolidine-2,5-dione derivatives are widely studied for their anticonvulsant, antinociceptive, and ion channel-modulating properties, attributed to their structural resemblance to endogenous neurotransmitters and ability to interact with voltage-gated channels or receptors like TRPV1 .

Properties

IUPAC Name |

3-(aminomethyl)-1-methylpyrrolidine-2,5-dione;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2.ClH/c1-8-5(9)2-4(3-7)6(8)10;/h4H,2-3,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMWYHXSEGYINV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(C1=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1-methylpyrrolidine-2,5-dione hydrochloride typically involves the reaction of 1-methylpyrrolidine-2,5-dione with formaldehyde and ammonium chloride. The reaction is carried out under acidic conditions to facilitate the formation of the aminomethyl group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1-methylpyrrolidine-2,5-dione hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic or neutral conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

3-(Aminomethyl)-1-methylpyrrolidine-2,5-dione hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1-methylpyrrolidine-2,5-dione hydrochloride involves its interaction with specific molecular targets. The aminomethyl group allows the compound to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Pharmacological Profiles

The table below compares key structural features and pharmacological activities of 3-(Aminomethyl)-1-methylpyrrolidine-2,5-dione hydrochloride with analogous compounds:

Key Findings from Comparative Analysis

Substituent Impact on Activity: The 3-methylthiophene and morpholinopropyl groups in Compound 4 enhance anticonvulsant efficacy (ED₅₀ = 35.2 mg/kg) compared to classical drugs like valproic acid . In contrast, the aminomethyl group in the target compound may favor solubility and receptor binding but requires empirical validation. Halogenated aromatic substituents (e.g., 2,6-dichlorobenzyl in ) are associated with improved pharmacokinetic stability and target engagement but may increase toxicity risks.

Mechanistic Divergence: Compound 4 exhibits dual inhibition of neuronal Na⁺ and Ca²⁺ channels, alongside TRPV1 receptor affinity, contributing to its balanced anticonvulsant and antinociceptive effects . The target compound’s aminomethyl group may shift selectivity toward GABAergic systems or other ion channels.

Safety Considerations: Hepatotoxicity is noted for Compound 4, emphasizing the need for structural optimization to mitigate side effects . The hydrochloride salt in the target compound may improve tolerability, but in vivo studies are necessary.

Biological Activity

3-(Aminomethyl)-1-methylpyrrolidine-2,5-dione hydrochloride, also known as a derivative of pyrrolidine, has garnered attention in recent years due to its potential biological activities. This compound is being investigated for its pharmacological properties, particularly its effects on various biological systems, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The compound features a pyrrolidine ring with an aminomethyl group and a dione functional group. Its molecular formula is C6H10ClN2O2. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for biological assays.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays have shown its effectiveness against various bacterial strains, including:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 17 |

These results indicate moderate antibacterial activity, suggesting that the compound may interfere with bacterial cell wall synthesis or function as a protein synthesis inhibitor .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through the activation of caspase pathways. A study involving human breast cancer cells (MCF-7) showed a decrease in cell viability at concentrations above 50 µM, with an IC50 value determined to be approximately 45 µM .

The exact mechanism of action remains under investigation; however, it is hypothesized that the compound interacts with specific cellular targets:

- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.

- DNA Binding : The compound may form adducts with DNA, leading to disruptions in replication and transcription processes.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels could contribute to oxidative stress and subsequent cell death.

Case Studies

- Antimicrobial Efficacy : A recent case study assessed the efficacy of the compound against multidrug-resistant strains of bacteria. The results highlighted its potential as a lead compound for developing new antibiotics.

- Cancer Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell proliferation rates compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity of 3-(Aminomethyl)-1-methylpyrrolidine-2,5-dione hydrochloride?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and a buffered mobile phase (e.g., ammonium acetate buffer at pH 6.5, adjusted with acetic acid). Monitor impurities at 254 nm and compare retention times against reference standards. For structural confirmation, combine with LC-MS or NMR (¹H/¹³C) to verify molecular integrity .

Q. How can researchers ensure stability during storage of this compound?

- Methodological Answer : Store the compound in a sealed, moisture-free container under inert gas (e.g., nitrogen) at -20°C. Perform periodic stability testing using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to detect decomposition or hygroscopicity. Avoid exposure to light to prevent photodegradation .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. In case of exposure, rinse affected areas with water for ≥15 minutes. For spills, neutralize with dry sand or alcohol-resistant foam and dispose via hazardous waste protocols. Document all incidents for regulatory compliance .

Advanced Research Questions

Q. How can conflicting data on the compound’s solubility in polar solvents be resolved?

- Methodological Answer : Systematically test solubility in DMSO, water, and methanol under controlled temperatures (e.g., 25°C vs. 40°C). Use dynamic light scattering (DLS) to detect micelle formation or aggregation. Cross-validate with computational solubility predictions (e.g., COSMO-RS models) to reconcile experimental and theoretical discrepancies .

Q. What strategies optimize the synthesis of this compound to minimize byproducts like 2,5-dione derivatives?

- Methodological Answer : Employ a Boc-protected intermediate (e.g., (R)-1-Boc-3-aminomethylpyrrolidine hydrochloride) to prevent unwanted cyclization. Monitor reaction progress via in-situ IR spectroscopy to track amine deprotection. Use trifluoroacetic acid (TFA) for selective Boc removal under anhydrous conditions, followed by HCl salt formation to improve yield .

Q. How can researchers validate the compound’s inhibitory activity in enzyme assays?

- Methodological Answer : Design a fluorogenic substrate-based assay (e.g., using urokinase plasminogen activator) with kinetic readouts. Normalize activity against a positive control (e.g., ZK824859 hydrochloride) and calculate IC50 values via nonlinear regression. Account for false positives by including a counter-screening assay with structurally related but inactive analogs .

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical studies?

- Methodological Answer : Focus on bioavailability (%F), half-life (t½), and tissue distribution in rodent models. Use LC-MS/MS for plasma quantification and autoradiography for tissue penetration. Adjust dosing regimens based on allometric scaling to human equivalents, ensuring alignment with FDA guidelines for Investigational New Drug (IND) applications .

Data Contradiction Analysis

Q. How should discrepancies in reported molecular weight values (e.g., 236.7 vs. 464.9 g/mol) be addressed?

- Methodological Answer : Confirm the compound’s salt form (e.g., hydrochloride vs. free base) and hydration state. Use high-resolution mass spectrometry (HRMS) to obtain exact mass data (e.g., 464.1314 g/mol) and compare with theoretical values. Reconcile differences by verifying synthetic routes and purification methods in source literature .

Q. What steps resolve variability in cytotoxicity assays across cell lines?

- Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum concentration) and include a viability control (e.g., ATP quantification). Perform dose-response curves in triplicate and analyze using a Hill slope model. Use transcriptomic profiling to identify cell line-specific resistance mechanisms (e.g., efflux pump expression) .

Tables for Key Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 236.7 g/mol (HCl salt) | |

| Hydrogen Bond Acceptors | 8 | |

| Topological Polar Surface Area | 94.7 Ų | |

| Storage Stability | -20°C, inert atmosphere |

| Analytical Method | Conditions |

|---|---|

| HPLC Purity Check | C18 column, pH 6.5 ammonium acetate buffer |

| LC-MS Confirmation | ESI+ mode, m/z 237.1 [M+H]⁺ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.